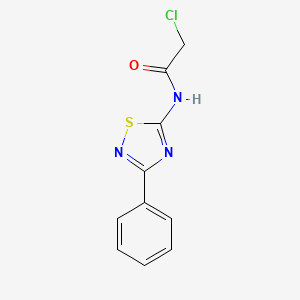
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Overview
Description
“2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s known that compounds bearing the thiadiazole moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” includes a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Physical And Chemical Properties Analysis
The physical form of “2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is solid . Its molecular weight is 253.71 . More specific physical and chemical properties are not detailed in the sources I found.Scientific Research Applications
Structural Analysis
- A study by Boechat et al. (2011) examined compounds related to 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, focusing on their structural characteristics. The compounds displayed 'V' shaped molecular structures with various intermolecular interactions, contributing to the formation of 3-D arrays (Boechat et al., 2011).
Antibacterial Activity
- Desai et al. (2008) synthesized and evaluated derivatives of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide for their antibacterial activity. The study demonstrated moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Anticancer Applications
- Research by Evren et al. (2019) involved synthesizing derivatives of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide and testing their anticancer activity. These compounds showed selectivity and potential as anticancer agents (Evren et al., 2019).
Local Anaesthetic Activity
- Badiger et al. (2012) explored the local anaesthetic potential of various 2-aminothiazole and 2-aminothiadiazole derivatives related to 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. These compounds were evaluated using the rat sciatic nerve model, indicating potential for local anaesthetic applications (Badiger et al., 2012).
Glutaminase Inhibitors
- Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally related to 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. These analogs were potent and selective allosteric inhibitors of kidney-type glutaminase, showing promise for therapeutic applications (Shukla et al., 2012).
Synthesis of Novel Derivatives
- Ramalingam et al. (2019) reported the synthesis of novel derivatives of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, focusing on their antibacterial properties. These compounds showed significant activity, highlighting their potential in antibacterial applications (Ramalingam et al., 2019).
Future Directions
properties
IUPAC Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELUSKAJCJQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
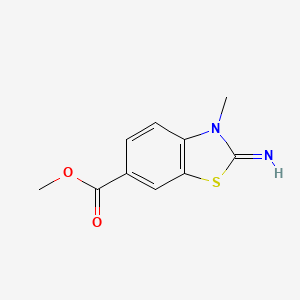
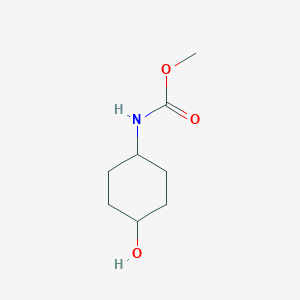
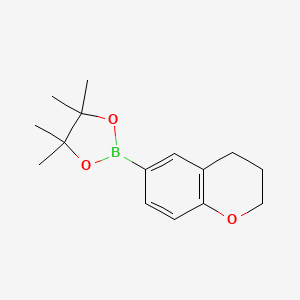
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
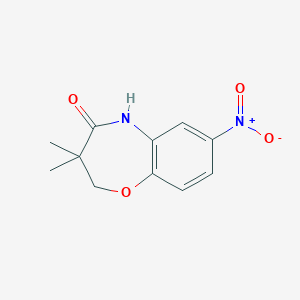
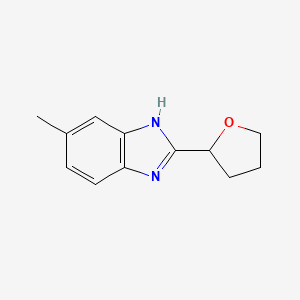
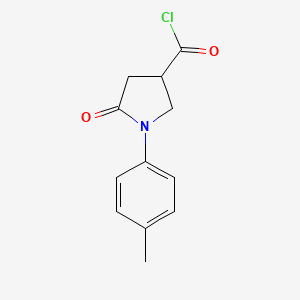
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
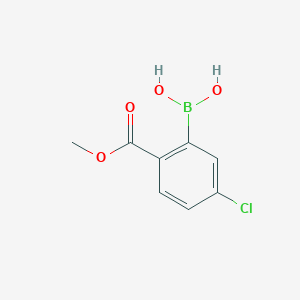
![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
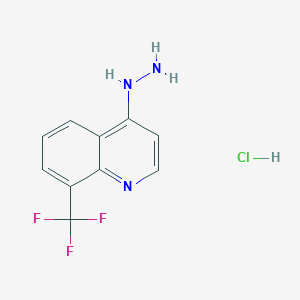
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)